
UPLC-MS/MS method for quantification of
Sofosbuvir impurities in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1150397 Get Quote

An Application Note and Protocol for the UPLC-MS/MS Quantification of Sofosbuvir and its

Impurities in Human Plasma.

Audience: Researchers, scientists, and drug
development professionals.
Abstract
This document provides a detailed protocol for a sensitive and specific Ultra-Performance

Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the

simultaneous quantification of Sofosbuvir and its primary degradation impurities in human

plasma. Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C.[1][2]

Monitoring the levels of the parent drug and its impurities is essential for ensuring safety and

efficacy during drug development and therapeutic drug monitoring. This method employs a

straightforward protein precipitation technique for sample preparation and offers a rapid

analysis time, making it suitable for high-throughput applications. The protocol includes detailed

steps for sample preparation, instrument setup, and method validation parameters based on

established guidelines.

Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase, which is essential for viral replication.[1][3] As a prodrug, it undergoes

metabolic activation in the liver to form the active triphosphate metabolite.[2] During
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manufacturing, storage, or metabolism, various impurities can arise. These impurities, including

degradation products from hydrolysis or oxidation, must be monitored and quantified to ensure

the safety and stability of the drug product.[3] Forced degradation studies show that Sofosbuvir

is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the

formation of several key impurities.[2][4][5][6]

This application note details a robust UPLC-MS/MS method for quantifying Sofosbuvir and its

major degradation products in plasma, providing a critical tool for pharmacokinetic and stability

studies.

Experimental Protocols
Materials and Reagents

Sofosbuvir reference standard

Sofosbuvir impurity reference standards (e.g., acid and base hydrolysis products)

Sofosbuvir-d6 or other suitable deuterated internal standard (IS)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Water (deionized, 18 MΩ·cm)

Control human plasma (K2-EDTA)

Instrumentation
UPLC System: Waters Acquity UPLC or equivalent system equipped with a binary solvent

manager and sample manager.

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) with an

electrospray ionization (ESI) source.[7][8]

Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[7][9]
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Preparation of Solutions
Stock Solutions: Prepare individual stock solutions of Sofosbuvir, its impurities, and the

internal standard (IS) at a concentration of 1 mg/mL in methanol.

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions

with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and

quality control (QC) spiking solutions.

Mobile Phase A: 0.1% Formic acid in water.[7]

Mobile Phase B: Acetonitrile.[7]

Sample Preparation (Protein Precipitation)
Label microcentrifuge tubes for standards, QCs, and unknown samples.

Pipette 100 µL of plasma into the appropriate tubes.

Spike with 10 µL of the appropriate standard/QC working solution (or blank diluent for

unknown samples).

Add 10 µL of the internal standard working solution to all tubes.

Vortex briefly to mix.

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[7]

Vortex vigorously for 1 minute.

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.[10]

Transfer the supernatant to a clean 96-well plate or autosampler vials.

Inject 2-5 µL of the supernatant into the UPLC-MS/MS system.[10][11]
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Sample Preparation

1. Plasma Sample (100 µL) 2. Spike with IS/Standards 3. Add Acetonitrile (300 µL) 4. Vortex 5. Centrifuge 6. Transfer Supernatant 7. Inject into UPLC-MS/MS

Click to download full resolution via product page

Caption: Plasma sample preparation workflow.

UPLC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Conditions

Parameter Value

Column
Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7
µm)[7][9]

Mobile Phase A 0.1% Formic Acid in Water[7]

Mobile Phase B Acetonitrile[7]

Flow Rate 0.35 - 0.40 mL/min[8][9]

Gradient
Isocratic or Gradient (e.g., 5-95% B over 1.5

min)

Column Temp. 40 °C

Injection Volume 2-5 µL

| Run Time | 1.5 - 2.0 minutes[7][8] |

Table 2: Mass Spectrometry Conditions
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Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive[7]

Scan Type Multiple Reaction Monitoring (MRM)[8]

Capillary Voltage 3.0 - 3.5 kV

Source Temp. 150 °C

Desolvation Temp. 350 - 400 °C

Cone Gas Flow 50 L/hr

| Desolvation Gas Flow| 600 L/hr |

Table 3: MRM Transitions for Sofosbuvir and Potential Impurities

Analyte Precursor Ion (m/z) Product Ion (m/z)

Sofosbuvir 530.1 243.1

Sofosbuvir-d6 (IS) 536.1 249.1

Acid Degradant (DP I) 417.0 126.0

Base Degradant (DP II) 454.1 243.1

Oxidative Degradant (DP III) 546.1 243.1

Note: The m/z values for impurities are based on forced degradation studies and may need to

be confirmed with reference standards.

Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7][12]

Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters
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Parameter Acceptance Criteria Typical Performance

Linearity (r²) ≥ 0.99[11] > 0.995

Calibration Range -
0.25 - 3500 ng/mL for

Sofosbuvir[7][8]

Lower Limit of Quantification

(LLOQ)

S/N > 10, Accuracy ±20%,

Precision ≤20%[12]
0.25 ng/mL[7][8]

Accuracy (% Bias)
Within ±15% of nominal (±20%

at LLOQ)[12][13]
-5% to +5%

Precision (% CV)
≤ 15% (≤ 20% at LLOQ)[12]

[13]
< 10%

Matrix Effect IS-normalized factor CV ≤ 15% Within acceptable limits

Recovery Consistent and reproducible > 85%

| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15%[13][14] | Stable under

typical storage conditions[14] |

Sofosbuvir Degradation Pathways
Forced degradation studies are essential for identifying potential impurities that may arise

during the product's lifecycle. Sofosbuvir shows susceptibility to degradation under specific

stress conditions.
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Caption: Sofosbuvir degradation pathways.

Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the

quantification of Sofosbuvir and its critical impurities in human plasma. The simple sample

preparation and short run time make it highly suitable for regulated bioanalysis in clinical and

research settings. Proper validation of this method ensures that the data generated is accurate

and reproducible, supporting pharmacokinetic assessments and stability testing of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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